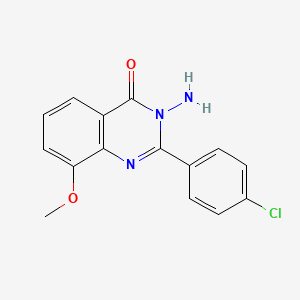
3-Amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, including anticonvulsant, antidepressant, and antimicrobial activities . This particular compound features a quinazolinone core with amino, chlorophenyl, and methoxy substituents, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . One common method includes:
Condensation: Reacting 2-aminobenzamide with p-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinazolinone core.
Functionalization: Introducing the methoxy group via methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the condensation and cyclization steps, and employing more efficient catalysts and solvents to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Nitroquinazolinones.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antidepressant, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s effects on neurotransmitter systems, such as increasing gamma-aminobutyric acid (GABA) levels, contribute to its anticonvulsant and antidepressant activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the amino, chlorophenyl, and methoxy substituents.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and methoxy groups.
2-(p-Chlorophenyl)quinazolin-4(3H)-one: Lacks the amino and methoxy groups.
Uniqueness
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential as an enzyme inhibitor, while the chlorophenyl and methoxy groups contribute to its pharmacological properties .
Propiedades
Número CAS |
106473-00-1 |
|---|---|
Fórmula molecular |
C15H12ClN3O2 |
Peso molecular |
301.73 |
Nombre IUPAC |
3-amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-4-2-3-11-13(12)18-14(19(17)15(11)20)9-5-7-10(16)8-6-9/h2-8H,17H2,1H3 |
Clave InChI |
SFMBZGRSUWQCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)C3=CC=C(C=C3)Cl |
Sinónimos |
4(3H)-Quinazolinone, 3-amino-2-(p-chlorophenyl)-8-methoxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















